molecular formula C10H12BrNO4S B8676308 Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- CAS No. 593960-46-4

Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy-

Cat. No.: B8676308
CAS No.: 593960-46-4
M. Wt: 322.18 g/mol
InChI Key: FHZSTHSGBPZHGJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- typically involves the bromination of a precursor compound followed by the introduction of the sulfonamide group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve heating and the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced compounds.

Scientific Research Applications

Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromo-2-oxopropyl)benzonitrile
  • 5-(1-Bromo-2-oxopropyl)-2-methylsulfonylbenzonitrile
  • 2-(1-Bromo-2-oxopropyl)-6-sulfanylbenzaldehyde

Uniqueness

Compared to similar compounds, Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- is unique due to the presence of the methoxy group and sulfonamide group, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

593960-46-4

Molecular Formula

C10H12BrNO4S

Molecular Weight

322.18 g/mol

IUPAC Name

5-(1-bromo-2-oxopropyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C10H12BrNO4S/c1-6(13)10(11)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-5,10H,1-2H3,(H2,12,14,15)

InChI Key

FHZSTHSGBPZHGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br

Origin of Product

United States

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